N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O3S and its molecular weight is 404.87. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide and its derivatives have been explored for their potential anticancer properties. A study by Vinayak et al. (2014) synthesized novel acetamide derivatives with a focus on their cytotoxic effects on various cancer cell lines, including PANC-1, HepG2, and MCF7. They found that certain synthesized compounds displayed significant cytotoxicity, suggesting their potential use in cancer therapy (Vinayak et al., 2014).
Antimicrobial Activity
Compounds with the 1,3,4-oxadiazole structure, such as the one , have been investigated for their antimicrobial properties. Ramalingam et al. (2019) synthesized derivatives of 1,3,4-oxadiazole and found significant antibacterial activity in their studies (Ramalingam et al., 2019).
Anti-Inflammatory and Analgesic Activities
There is evidence suggesting that derivatives of 1,3,4-oxadiazole possess anti-inflammatory and analgesic properties. A study by Dewangan et al. (2015) synthesized 1,3,4-oxadiazole derivatives and evaluated their analgesic and anti-inflammatory activities, finding some compounds to be effective (Dewangan et al., 2015).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-3-15-22-18(26-23-15)11-4-7-17(20-9-11)27-10-16(24)21-12-5-6-14(25-2)13(19)8-12/h4-9H,3,10H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGQJKWRRBARJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.